Icosa-5,14-dienoic acid

Übersicht

Beschreibung

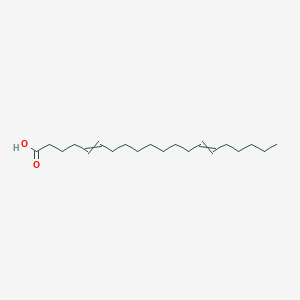

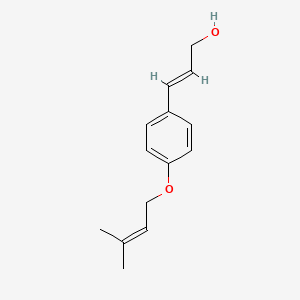

Icosa-5,14-dienoic acid is a chemical compound with the molecular formula C20H36O2 . It contains a total of 57 bonds, including 21 non-H bonds, 3 multiple bonds, 16 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

A hybrid compound based on (5Z,9Z)-icosa-5,9-dienoic acid and vanillin was synthesized in high yield (94%) using a new intermolecular cross-cyclomagnesiation reaction of aliphatic and O-containing 1,2-dienes catalyzed by Cp2TiCl2 .Molecular Structure Analysis

The molecular structure of Icosa-5,14-dienoic acid includes 20 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . It has 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Icosa-5,14-dienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 428.9±14.0 °C at 760 mmHg, and a flash point of 325.6±15.2 °C . It has a molar refractivity of 96.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 340.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacology: Hybrid Molecules for Enhanced Drug Efficacy

Icosa-5,14-dienoic acid has been utilized in the synthesis of hybrid molecules, combining pharmacophore groups of biologically active compounds to potentially increase drug effectiveness . These hybrids aim to minimize drug interactions and balance side effects, which could lead to advancements in medicinal chemistry and pharmacology.

Biochemistry: Modulation of Inflammatory Processes

In biochemistry, icosa-5,14-dienoic acid has shown potential in modulating inflammatory responses. It’s been studied for its effects on pro-inflammatory modulators in murine macrophages, which could have implications for understanding and treating inflammation-related conditions .

Materials Science: Cross-Cyclomagnesiation Reactions

The compound plays a role in materials science through its involvement in cross-cyclomagnesiation reactions. These reactions are crucial for creating new materials with potential applications in various industries, including electronics and nanotechnology .

Environmental Science: Eco-Friendly Synthesis Processes

Environmental science benefits from icosa-5,14-dienoic acid through the development of eco-friendly synthesis processes. The compound’s role in creating biologically active molecules could lead to more sustainable practices in chemical manufacturing .

Food Industry: Flavor and Aroma Enhancement

Icosa-5,14-dienoic acid derivatives, such as those combined with vanillin, may find applications in the food industry as flavoring agents or in enhancing the aroma profile of food products .

Agriculture: Plant Growth and Protection

In agriculture, icosa-5,14-dienoic acid could be explored for its potential in promoting plant growth or protecting crops against pests and diseases. Its role in the synthesis of biologically active compounds might contribute to the development of new agricultural chemicals .

Zukünftige Richtungen

The synthesis of hybrid compounds based on Icosa-5,14-dienoic acid and other biologically active compounds presents an interesting area of future research . These hybrid molecules could potentially exhibit synergistic interactions and increased effectiveness, while balancing side effects and avoiding potential drug resistance .

Eigenschaften

IUPAC Name |

icosa-5,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694033 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosa-5,14-dienoic acid | |

CAS RN |

122055-58-7 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)